N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
Description
Evolution of Heterocyclic Hybrid Molecules in Medicinal Chemistry
The strategic integration of heterocyclic scaffolds has revolutionized drug discovery, driven by the need to overcome limitations such as drug resistance and poor bioavailability. Heterocyclic hybrids—molecules combining two or more pharmacologically active moieties—leverage synergistic interactions to enhance target specificity and therapeutic efficacy. Benzothiazoles, sulfur-nitrogen heterocycles, have long been valued for their structural versatility and bioactivity, particularly in oncology and antimicrobial therapy. Isoxazoles, oxygen-nitrogen heterocycles, contribute complementary electronic properties and metabolic stability, making them ideal partners for hybridization.
The rationale for combining benzothiazoles with isoxazoles stems from their complementary pharmacokinetic profiles. For instance, benzothiazoles’ planar aromatic systems facilitate intercalation with DNA or enzyme active sites, while isoxazoles’ dipole moment enhances solubility and binding affinity. This synergy is exemplified in hybrids like N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide, where the benzothiazole core is functionalized with an isoxazole-carboxamide group and a pyridinylmethyl substituent. Such designs aim to optimize interactions with biological targets such as kinase enzymes or DNA repair machinery.
Development Timeline of Benzothiazole-Based Compounds
Benzothiazoles entered medicinal chemistry in the mid-20th century as rubber vulcanization accelerators, but their pharmacological potential became evident with the discovery of natural analogs like luciferin. Key milestones include:
- 1950s–1970s : Synthesis of 2-mercaptobenzothiazole derivatives for antimicrobial applications.
- 1980s–1990s : Development of riluzole (a benzothiazole) for neurodegenerative diseases, highlighting neuroprotective properties.
- 2000s–Present : Emergence of benzothiazole hybrids in oncology, such as compounds targeting PI3K/mTOR pathways.
Recent advances involve modular synthesis techniques, such as Hantzsch-thiazole cyclization, enabling precise functionalization at the C2 position of benzothiazoles. For example, phenacyl bromide-based methods allow sequential substitution to introduce isoxazole or pyridine groups.
Integration of Isoxazole Pharmacophores with Benzothiazole Scaffolds
Isoxazole integration addresses benzothiazoles’ limitations, such as poor aqueous solubility and rapid metabolism. The isoxazole ring’s electron-deficient nature enhances hydrogen bonding with biological targets, while its metabolic stability prolongs half-life. Synthetic strategies include:
- Hantzsch-Thiazole Synthesis : Cyclocondensation of thioamides with α-halo ketones to form isoxazole-thiazole hybrids.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append isoxazole units to benzothiazole cores.
A representative example is the synthesis of thiazolyl-pyrazoline hybrids, where chalcone intermediates undergo cycloaddition with thiosemicarbazides to form isoxazole-linked benzothiazoles. These hybrids exhibit potent anticancer activity, with IC~50~ values as low as 2.21 μM against HeLa cells.
Emergence of Pyridine-Linked Heterocyclic Compounds
Pyridine motifs enhance pharmacokinetic properties by improving solubility and enabling π-π stacking interactions with aromatic amino acid residues. In this compound, the pyridin-3-ylmethyl group serves as a flexible linker, optimizing spatial orientation for target engagement.
Pyridine incorporation follows trends seen in kinase inhibitors like gedatolisib, where pyridine moieties anchor compounds to ATP-binding pockets. Synthetic routes often involve Mannich reactions or reductive amination to attach pyridine units to benzothiazole scaffolds.
Positioning Within Contemporary Research Frameworks
This compound epitomizes the shift toward multitargeted hybrids in precision medicine. Its design aligns with three research priorities:
- Polypharmacology : Simultaneous modulation of cancer-related pathways (e.g., PI3K/mTOR) via benzothiazole-isoxazole interactions.
- Structural Diversification : Use of pyridine linkers to fine-tune steric and electronic properties.
- Efficiency in Synthesis : Adoption of one-pot methodologies to reduce synthetic steps and improve yields.
Current studies focus on structure-activity relationship (SAR) optimization, particularly substitutions at the benzothiazole C5 and isoxazole C3 positions. For instance, methoxy groups at C5 enhance metabolic stability, while methyl groups at C3 improve lipophilicity.
Table 1: Biological Activities of Representative Benzothiazole-Isoxazole Hybrids
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-8-16(26-22-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-9-14(25-2)5-6-17(15)27-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBGSXRSTXPRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with various reagents to yield the final product . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of isoxazole, including N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide, exhibit promising anticancer properties.
Case Study: Isoxazole Derivatives
In a study by Rajanarendar et al., a series of isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles were evaluated for their anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects comparable to standard chemotherapeutics like Cisplatin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Isoxazoles have been reported to possess antibacterial activity against various pathogens.
Tested Pathogens
Studies have focused on the effectiveness of isoxazole derivatives against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
For example, compounds linked to the isoxazole structure have demonstrated significant antibacterial activity, with some exhibiting efficacy comparable to established antibiotics .
Anti-inflammatory and Analgesic Properties
Recent research has suggested that certain isoxazole derivatives may possess anti-inflammatory and analgesic properties. This opens avenues for their application in treating inflammatory diseases.
Mechanism Insights
The anti-inflammatory effects are hypothesized to arise from the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. In vitro studies have indicated that specific derivatives can significantly reduce inflammation markers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its therapeutic efficacy.
Key Findings
Research has shown that modifications in the molecular structure can enhance biological activity:
- Substituents on the isoxazole ring significantly influence anticancer potency.
- The presence of specific functional groups can enhance solubility and bioavailability.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their function .
Comparison with Similar Compounds
Benzothiazole vs. Thiazole Cores
Isoxazole Modifications
- 3-Methylisoxazole : The methyl group in the target compound likely improves steric hindrance, reducing off-target interactions compared to phenyl-substituted isoxazoles (e.g., 3-phenylisoxazole in ) .
- Trifluoromethoxypyridine-Isoxazole Hybrid () : The trifluoromethoxy group increases lipophilicity and potency against kinases like DYRK1A but may compromise solubility .
Pyridine Substituents
- Pyridin-3-ylmethyl vs. Pyridin-4-yl : The 3-pyridinylmethyl group in the target compound offers a distinct spatial orientation for hydrogen bonding compared to 4-pyridinyl analogs, which show stronger anticancer activity in thiazole carboxamides .
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a complex organic compound that has gained attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Methoxybenzo[d]thiazole moiety
- Isoxazole ring
- Pyridin-3-ylmethyl group
These structural components contribute to its potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 895411-06-0 |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Activity :
- In vitro studies demonstrate effectiveness against various cancer cell lines, including Colo205, U937, MCF7, and A549. The compound induces apoptosis and regulates the cell cycle through p53 activation .
- The growth inhibition (GI) values have been reported in the range of 0.20–2.58 μM, indicating potent anticancer properties .
-
Antimicrobial Properties :
- The compound has shown potential as an antibacterial agent, particularly through the inhibition of bacterial cell wall synthesis and quorum sensing pathways .
- It has been evaluated against multiple bacterial strains, demonstrating significant growth inhibition.
-
Antifungal Activity :
- Derivatives of this compound were synthesized and screened for antifungal activity against various fungal pathogens, showing promising results .
- Anti-inflammatory Effects :
The mechanisms of action for this compound involve several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways critical for cancer cell proliferation and survival .
- Cell Signaling Modulation : It is suggested that the compound interacts with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of related compounds to enhance their biological efficacy:
- Antitubercular Activity :
- Antimalarial Potential :
Q & A
Q. Experimental Validation :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across modified analogs .
Advanced Question: How to resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Contradictions often stem from varying solvent systems or impurities. A systematic approach includes:
Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry .
Purity Assessment : Compare HPLC profiles (≥95% purity) of batches from different synthetic routes .
Temperature-Dependent Studies : Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic solubility .
Basic Question: What in vitro models are used to evaluate its pharmacological potential?
Methodological Answer:
Common assays include:
- Anticancer Activity : MTT assay on HeLa or MCF-7 cells, with IC₅₀ values calculated from dose-response curves .
- Antimicrobial Testing : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), reporting MIC values .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase inhibition, using Celecoxib as a positive control .
Advanced Question: What computational methods predict its metabolic stability?
Methodological Answer:
ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability) .
Molecular Dynamics (MD) Simulations : Simulate liver microsome interactions (GROMACS) to identify vulnerable sites (e.g., methoxy demethylation) .
In Silico Metabolite Prediction : GLORYx or MetaSite to predict Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
